2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
In one synthesis approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines involves a thieno[3,2-d]pyrimidine core, which can be functionalized at various positions to yield a wide range of derivatives .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Anti-Fibrotic Activity
Thieno[3,2-b]pyridine derivatives have been investigated for their anti-fibrotic activity, which could be beneficial in treating diseases characterized by excessive fibrous tissue formation .
Biological Activity
These compounds are recognized for their potential as biologically active compounds, with various biological effects being explored by medicinal chemists .
Pharmaceutical Therapies
The thieno[3,2-b] thiophene moiety is used in designing novel pharmaceutical therapies, with enaminone derivatives having a lot of synthetic applications .
Antiviral and Antitumor Applications
Different isomeric forms of thienothiophene showed various applications such as antiviral and antitumor activities .
Material Science
Thienothiophene derivatives have been used in semiconductors, solar cells, organic field effect transistors, and electroluminiscents .
Dye Synthesis
Cycloaddition reactions involving thieno[3,2-b]pyridine derivatives have been used to create azo dyes applied to fibers .
Mechanism of Action
It’s worth noting that thieno[3,2-b]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been reported to exhibit pharmacological and therapeutic properties such as antiviral, antioxidant, antimalarial, antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, a related class of compounds, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This might provide some insight into the potential biochemical pathways involved in the synthesis of “2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile”.
properties
IUPAC Name |
2-(2-thieno[3,2-b]pyridin-6-ylethenyl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4S/c15-8-11-3-5-16-14(18-11)2-1-10-7-13-12(17-9-10)4-6-19-13/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIWWNWSFGDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)C=CC2=CC3=C(C=CS3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.